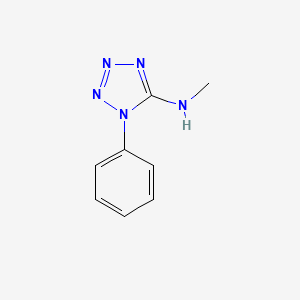

n-Methyl-1-phenyl-1h-tetrazol-5-amine

Descripción general

Descripción

n-Methyl-1-phenyl-1h-tetrazol-5-amine is a heterocyclic compound belonging to the tetrazole family. Tetrazoles are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications .

Métodos De Preparación

The synthesis of n-Methyl-1-phenyl-1h-tetrazol-5-amine typically involves the cycloaddition reaction of nitriles with sodium azide. One common method includes reacting benzonitrile with sodium azide in the presence of a catalyst such as nano-ZnO/Co3O4 in dimethylformamide (DMF) at elevated temperatures (120-130°C) for several hours . This reaction yields the desired tetrazole derivative with good efficiency.

Análisis De Reacciones Químicas

n-Methyl-1-phenyl-1h-tetrazol-5-amine undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.

Reduction: Can be reduced under specific conditions to yield reduced derivatives.

Substitution: Participates in substitution reactions with electrophiles, leading to the formation of substituted tetrazole derivatives.

Common reagents used in these reactions include acidic chlorides, anhydrides, and strong acids, which can liberate corrosive and toxic gases . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Properties

Research indicates that n-Methyl-1-phenyl-1H-tetrazol-5-amine exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The compound's mechanism of action may involve interference with microbial metabolic pathways, although specific targets remain to be fully elucidated.

Anticancer Potential

The compound has shown promise in anticancer research, functioning as a candidate for drug development aimed at targeting cancer cells. Its ability to modulate biological pathways makes it a valuable subject in the search for effective cancer therapies .

Anti-inflammatory Effects

Studies have also explored the anti-inflammatory properties of this compound. Its potential to inhibit inflammatory mediators positions it as a candidate for treating conditions characterized by excessive inflammation .

Agricultural Applications

Pesticide Development

Due to its biological activity, this compound is being investigated for use as a pesticide. Its nitrogen-rich structure may enhance its efficacy in targeting pests while minimizing environmental impact . Preliminary studies suggest it may effectively control certain agricultural pests, although further research is required to establish its safety and effectiveness in field conditions.

Material Science

Polymer Synthesis

In material science, this compound is utilized as a building block in the synthesis of advanced materials, including polymers and coatings. Its unique chemical properties allow it to participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties .

Chemical Synthesis

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including cycloaddition reactions involving nitriles and azides. Microwave-assisted synthesis has been employed to improve yields and reduce reaction times compared to conventional heating methods .

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Microwave-assisted cycloaddition | Reaction between nitriles and sodium azide under microwave irradiation | 80–99% |

| Conventional heating | Traditional methods for synthesizing tetrazoles | Variable |

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of n-Methyl-1-phenyl-1H-tetrazol-5-amines revealed that specific substitutions on the tetrazole ring significantly enhanced antimicrobial activity against Bacillus cereus and Pseudomonas aeruginosa. The findings suggest that structural modifications can lead to improved efficacy in antimicrobial applications .

Case Study 2: Anticancer Research

In vitro studies demonstrated that n-Methyl-1-phenyltetrazole compounds exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making these compounds promising candidates for further development as anticancer agents .

Mecanismo De Acción

The mechanism of action of n-Methyl-1-phenyl-1h-tetrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s high nitrogen content and electron-donating properties enable it to form stable complexes with metal ions and other biomolecules . These interactions can modulate biological pathways and exert various pharmacological effects.

Comparación Con Compuestos Similares

n-Methyl-1-phenyl-1h-tetrazol-5-amine can be compared with other tetrazole derivatives, such as:

- 1-Methyl-5-aminotetrazole

- 5-Amino-1H-tetrazole

- 5-Aminotetrazole

These compounds share similar structural features but differ in their substituents and specific chemical properties

Actividad Biológica

n-Methyl-1-phenyl-1H-tetrazol-5-amine is a nitrogen-rich heterocyclic compound characterized by its unique tetrazole ring structure, which consists of four nitrogen atoms and one carbon atom. The compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and antitumor properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C₉H₁₃N₅, with a molecular weight of approximately 179.19 g/mol. The compound features a methyl group attached to the nitrogen atom at position one and a phenyl group at position two of the tetrazole ring, which influences its biological properties.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus cereus | 0.5 μg/mL |

| Escherichia coli | 0.8 μg/mL |

| Pseudomonas aeruginosa | 1.0 μg/mL |

This compound's ability to inhibit bacterial growth suggests potential applications in treating bacterial infections .

Antitumor Activity

Research indicates that this compound may possess antitumor properties, making it a candidate for cancer therapies. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with IC₅₀ values indicating effective cytotoxicity:

| Cancer Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings highlight its potential role in anticancer drug development .

The biological activity of this compound is thought to be mediated through its interactions with biological macromolecules. Molecular docking studies suggest that this compound can bind effectively to proteins and enzymes, influencing their activity. It interacts with target sites similar to carboxylic acids, indicating its potential as a bioisostere .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The compound was tested against a panel of clinical isolates, demonstrating broad-spectrum activity and low resistance rates among tested strains .

Case Study 2: Antitumor Potential

In another investigation focused on its antitumor effects, this compound was evaluated in various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .

Propiedades

IUPAC Name |

N-methyl-1-phenyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-9-8-10-11-12-13(8)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOMEVCMWBFMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301233 | |

| Record name | n-methyl-1-phenyl-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73027-62-0 | |

| Record name | NSC141932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-methyl-1-phenyl-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.